1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one
Description
1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound featuring a diazaspiro[4.5]decan-2-one core substituted with a phenyl group at position 4 and a 2-methoxyethyl group at position 1. The spirocyclic architecture imparts conformational rigidity, which is advantageous for binding to biological targets with high specificity . The methoxyethyl moiety may enhance solubility and modulate pharmacokinetic properties compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-12-11-19-16(20)13-15(14-5-3-2-4-6-14)17(19)7-9-18-10-8-17/h2-6,15,18H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYMVGGTARXHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CC(C12CCNCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one typically involves a multi-step process. One common method includes the reaction of a suitable diazaspiro compound with 2-methoxyethylamine under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one exerts its effects is primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting this enzyme, the compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in various inflammatory diseases .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Variations
The diazaspiro[4.5]decan-2-one scaffold is versatile, with modifications at positions 1, 4, 7, and 8 significantly altering biological activity:
Key Observations :
- Oxygen vs.
- Substituent Effects : The 2-methoxyethyl group in the target compound may confer better aqueous solubility compared to the 2-phenylethyl group in Fenspiride, which is more lipophilic .
2.2.1. Kinase Inhibition
- ALK/EGFR Inhibitors: The compound in (1-methyl-substituted analog) exhibits potent inhibition of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), critical targets in non-small cell lung cancer (NSCLC). The methyl group at position 1 likely reduces steric hindrance, enhancing binding to kinase domains .
Pharmacokinetic Considerations
Biological Activity
1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 288.39 g/mol. Its structure features a spirocyclic framework that contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds within the diazaspiro series exhibit various pharmacological activities, including:
- GlyT1 Inhibition : Compounds similar to 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one have been identified as selective inhibitors of GlyT1, which is implicated in neurotransmitter transport and regulation .
- Opioid Receptor Selectivity : This compound shows selectivity against mu-opioid receptors, suggesting potential applications in pain management without the typical side effects associated with opioid use .
The biological activity of 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one can be attributed to its interaction with specific receptors and transporters:
- Inhibition of GlyT1 : By inhibiting GlyT1, the compound may enhance glycine levels in the synaptic cleft, promoting inhibitory neurotransmission.
- Receptor Modulation : The selectivity for mu-opioid receptors indicates that this compound may modulate pain pathways without significant side effects related to traditional opioids.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of similar compounds:
- A study demonstrated that derivatives of diazaspiro compounds showed improved metabolic stability and favorable pharmacokinetic profiles in rodent models compared to earlier compounds in the series .
| Compound | Activity | Selectivity | Metabolic Stability |
|---|---|---|---|
| 1 | GlyT1 Inhibition | High | Improved |
| 2 | Mu-opioid Receptor Agonism | Moderate | Moderate |
| 3 | NOP Receptor Antagonism | Low | High |
Pharmacological Evaluation
The pharmacological evaluation of 1-(2-Methoxyethyl)-4-phenyl-1,8-diazaspiro[4.5]decan-2-one includes:
- In vitro assays : These assays assess receptor binding affinity and functional activity.
- In vivo studies : Animal models are used to evaluate analgesic effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
